1,3-DIOXOLAN-2-ONE,4,4-DIETHYL-5-METHYLENE-

Description

Prohydrojasmon is an organic compound with the chemical formula C10H14O. It is a synthetic derivative of jasmonic acid, primarily used as a growth regulator in plants. Prohydrojasmon is known for its strong aromatic and sweet flavor, making it a valuable ingredient in perfumes and fragrances. It is widely used in cosmetics, perfumes, shampoos, and soaps .

Properties

CAS No. |

111835-62-2 |

|---|---|

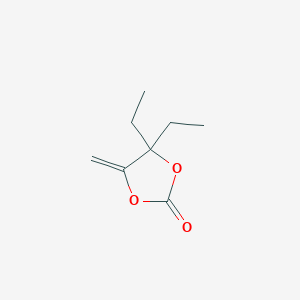

Molecular Formula |

C8H12O3 |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

4,4-diethyl-5-methylidene-1,3-dioxolan-2-one |

InChI |

InChI=1S/C8H12O3/c1-4-8(5-2)6(3)10-7(9)11-8/h3-5H2,1-2H3 |

InChI Key |

HAVHQVKVFDVVAK-UHFFFAOYSA-N |

SMILES |

CCC1(C(=C)OC(=O)O1)CC |

Canonical SMILES |

CCC1(C(=C)OC(=O)O1)CC |

Synonyms |

1,3-Dioxolan-2-one, 4,4-diethyl-5-methylene- |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Prohydrojasmon is synthesized through a series of chemical reactions starting from jasmonic acid. The synthetic route involves the reduction of jasmonic acid to produce prohydrojasmon. The reaction conditions typically include the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperature and pressure conditions.

Industrial Production Methods: In industrial settings, prohydrojasmon is produced in large quantities using optimized synthetic routes to ensure high yield and purity. The process involves the use of advanced chemical reactors and purification techniques to isolate the compound. The industrial production methods are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: Prohydrojasmon undergoes various chemical reactions, including:

Oxidation: Prohydrojasmon can be oxidized to form jasmonic acid or other oxidized derivatives.

Reduction: The reduction of prohydrojasmon can yield different reduced forms of the compound.

Substitution: Prohydrojasmon can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions.

Major Products: The major products formed from these reactions include jasmonic acid, reduced derivatives of prohydrojasmon, and substituted prohydrojasmon compounds.

Scientific Research Applications

Prohydrojasmon has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Studied for its role in plant growth regulation and defense mechanisms against herbivores.

Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.

Mechanism of Action

Prohydrojasmon exerts its effects by mimicking the action of jasmonic acid, a plant hormone involved in regulating growth and defense responses. It activates the jasmonic acid signaling pathway, leading to the expression of genes involved in the synthesis of anthocyanins and phenolic compounds . These compounds play a crucial role in plant defense and stress responses. Additionally, prohydrojasmon induces the production of plant volatiles that attract natural enemies of herbivores, enhancing plant defense mechanisms .

Comparison with Similar Compounds

Prohydrojasmon is compared with other similar compounds, such as:

Jasmonic Acid: The parent compound from which prohydrojasmon is derived. Jasmonic acid is a naturally occurring plant hormone with similar growth-regulating properties.

Methyl Jasmonate: Another derivative of jasmonic acid, known for its role in plant defense and stress responses.

Abscisic Acid: A plant hormone involved in stress responses, often compared with jasmonates for their roles in plant physiology.

Uniqueness: Prohydrojasmon is unique due to its synthetic origin and its specific applications in enhancing plant growth and defense. Unlike naturally occurring jasmonic acid, prohydrojasmon is designed to provide more controlled and targeted effects in agricultural and industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.